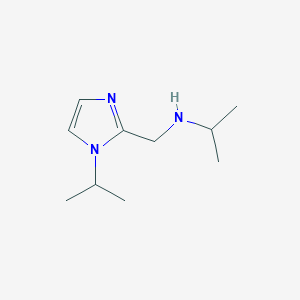
N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine typically involves the alkylation of an imidazole derivative. One common method is the reaction of 1-isopropyl-1H-imidazole with an appropriate alkylating agent, such as propan-2-amine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The choice of solvents, temperature, and pressure conditions would be carefully controlled to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-1H-imidazole: A simpler derivative without the propan-2-amine group.
2-methyl-1H-imidazole: Another imidazole derivative with a different alkyl group.
1H-imidazole-4-carboxaldehyde: An imidazole derivative with an aldehyde functional group.
Uniqueness
N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine is unique due to the presence of both the isopropyl and propan-2-amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(1-propan-2-ylimidazol-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-8(2)12-7-10-11-5-6-13(10)9(3)4/h5-6,8-9,12H,7H2,1-4H3 |
InChI Key |
MNDSTIMOEFIGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NC=CN1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















